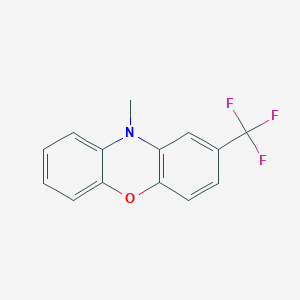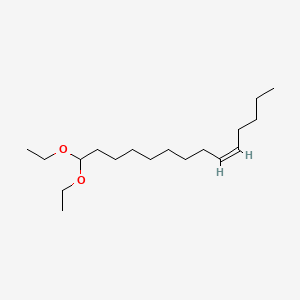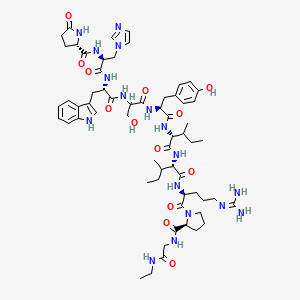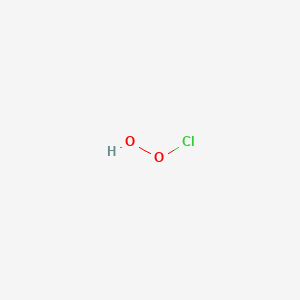
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is an organic compound with a complex structure that includes an oxirane (epoxide) ring, a butyne backbone, and a peroxol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol typically involves multiple steps, starting from simpler organic molecules. One common route involves the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the butyne and peroxol groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for the handling of reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol can undergo various types of chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, potentially forming new oxygen-containing compounds.
Reduction: Reduction reactions can target the oxirane ring or the peroxol group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or peroxides, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxirane ring and peroxol group are particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function or activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne: Lacks the peroxol group, resulting in different reactivity and applications.
4-(2-Methyloxiran-2-yl)but-3-yne-2-ol:
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-one: Features a ketone group, leading to distinct reactivity patterns and applications.
Uniqueness
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is unique due to the presence of both an oxirane ring and a peroxol group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
66684-37-5 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(3-hydroperoxy-3-methylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C8H12O3/c1-7(2,11-9)4-5-8(3)6-10-8/h9H,6H2,1-3H3 |
Clé InChI |
MWTPFLNOLSUMJN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C#CC(C)(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)



![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)

![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
